4-(4-(Hydroxymethyl)thiazol-2-yl)-N-methylbenzamide
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Overview
Description
4-(4-(Hydroxymethyl)thiazol-2-yl)-N-methylbenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Hydroxymethyl)thiazol-2-yl)-N-methylbenzamide typically involves the reaction of 4-(Hydroxymethyl)thiazole with N-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Hydroxymethyl)thiazol-2-yl)-N-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(4-(Carboxymethyl)thiazol-2-yl)-N-methylbenzamide.
Reduction: Formation of 4-(4-(Hydroxymethyl)thiazol-2-yl)-N-methylbenzylamine.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-(4-(Hydroxymethyl)thiazol-2-yl)-N-methylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-(Hydroxymethyl)thiazol-2-yl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Hydroxymethyl)thiazol-2-yl)-N-ethylbenzamide
- 4-(4-(Hydroxymethyl)thiazol-2-yl)-N-propylbenzamide
- 4-(4-(Hydroxymethyl)thiazol-2-yl)-N-butylbenzamide
Uniqueness
4-(4-(Hydroxymethyl)thiazol-2-yl)-N-methylbenzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the N-methylbenzamide moiety.
Properties
IUPAC Name |
4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-13-11(16)8-2-4-9(5-3-8)12-14-10(6-15)7-17-12/h2-5,7,15H,6H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKFPCBMAGESJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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